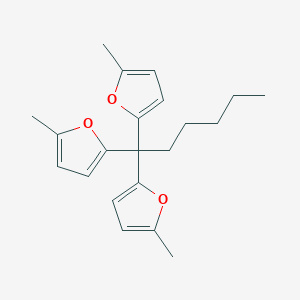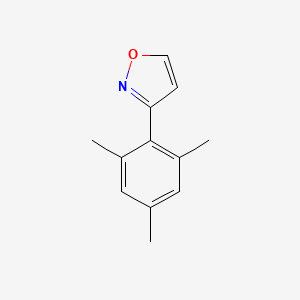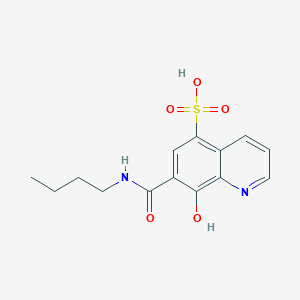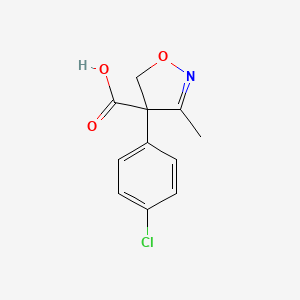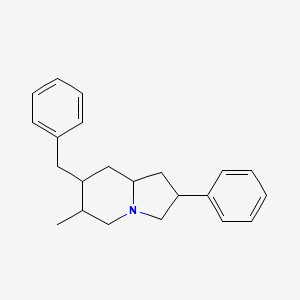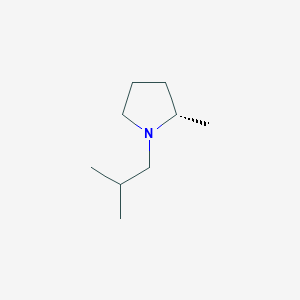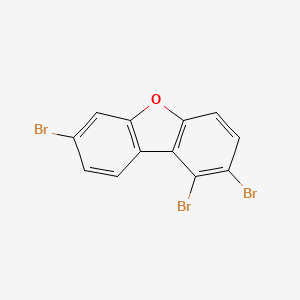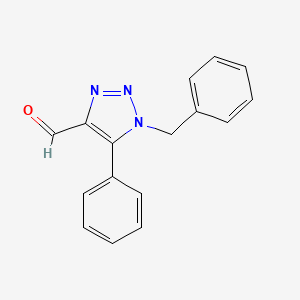![molecular formula C23H28N2 B12895240 N-[(4-Heptylphenyl)methyl]quinolin-8-amine CAS No. 90266-46-9](/img/structure/B12895240.png)
N-[(4-Heptylphenyl)methyl]quinolin-8-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Heptylbenzyl)quinolin-8-amine is an organic compound that belongs to the class of quinolinamines. This compound is characterized by the presence of a quinoline ring substituted with an amine group at the 8th position and a heptylbenzyl group at the 4th position. Quinolinamines are known for their diverse biological activities and are used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Heptylbenzyl)quinolin-8-amine typically involves the reaction of 8-aminoquinoline with 4-heptylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(4-Heptylbenzyl)quinolin-8-amine can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Heptylbenzyl)quinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinolinamines.
Aplicaciones Científicas De Investigación
N-(4-Heptylbenzyl)quinolin-8-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Studied for its potential therapeutic effects against diseases such as malaria and leishmaniasis.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Heptylbenzyl)quinolin-8-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit the growth of parasites by interfering with their metabolic pathways or disrupt bacterial cell membranes, leading to cell death.
Comparación Con Compuestos Similares
N-(4-Heptylbenzyl)quinolin-8-amine can be compared with other quinolinamines such as:
- N-(4-Methylbenzyl)quinolin-8-amine
- N-(4-Ethylbenzyl)quinolin-8-amine
- N-(4-Butylbenzyl)quinolin-8-amine
These compounds share a similar quinoline core structure but differ in the substituents attached to the benzyl group. The heptyl group in N-(4-Heptylbenzyl)quinolin-8-amine provides unique hydrophobic properties, which can influence its biological activity and solubility.
Propiedades
Número CAS |
90266-46-9 |
|---|---|
Fórmula molecular |
C23H28N2 |
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
N-[(4-heptylphenyl)methyl]quinolin-8-amine |
InChI |
InChI=1S/C23H28N2/c1-2-3-4-5-6-9-19-13-15-20(16-14-19)18-25-22-12-7-10-21-11-8-17-24-23(21)22/h7-8,10-17,25H,2-6,9,18H2,1H3 |
Clave InChI |
OKJFMXBESIRJLH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC1=CC=C(C=C1)CNC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
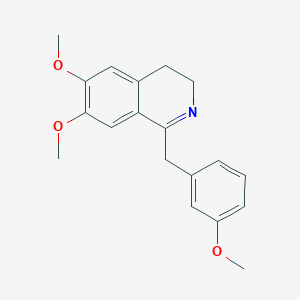
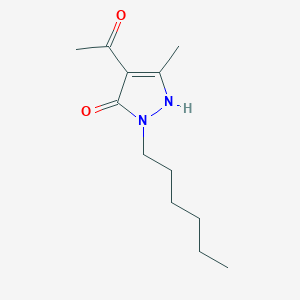
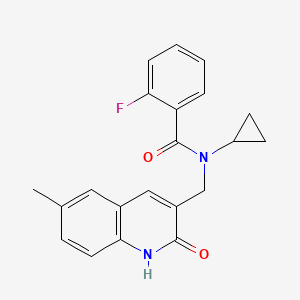
![3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12895182.png)
